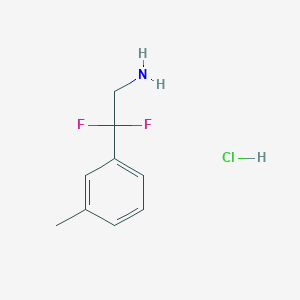

2,2-Difluoro-2-(3-methylphenyl)ethan-1-amine hydrochloride

Übersicht

Beschreibung

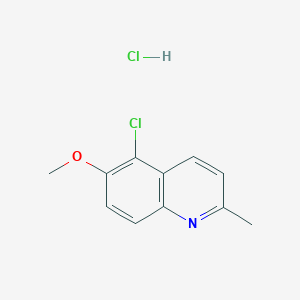

“2,2-Difluoro-2-(3-methylphenyl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2377035-54-4 . It is a powder in physical form . The IUPAC name of this compound is 2,2-difluoro-2-(3-methoxy-4-methylphenyl)ethan-1-amine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13F2NO.ClH/c1-7-3-4-8(5-9(7)14-2)10(11,12)6-13;/h3-5H,6,13H2,1-2H3;1H . This indicates the molecular structure of the compound. The molecular weight of the compound is 237.68 .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research has developed methods for synthesizing and characterizing compounds related to 2,2-Difluoro-2-(3-methylphenyl)ethan-1-amine hydrochloride. For instance, the synthesis of fluorous (S)- and (R)-1-phenylethylamines demonstrates a novel method for the resolution of enantiomers, highlighting the utility of fluorous derivatives in chiral resolution processes. This study elaborates on the solubility patterns of these amines and their hydrochlorides, providing a basis for their application in various scientific fields (Szabó et al., 2006).

Material Science Applications

The hydrogen-bonding patterns in salt crystals containing amines, as studied through the crystal structures of certain salt crystals, showcase the intricate intermolecular interactions pivotal to material science and crystal engineering (Sugiyama, 2020).

Chemical Synthesis and Reactions

Various studies have developed synthetic routes and reactions involving derivatives similar to 2,2-Difluoro-2-(3-methylphenyl)ethan-1-amine hydrochloride. For example, the synthesis of 3-methyl-5-phenyl-(2-difluorophenyl)-2morpholinol Hydrochloride demonstrates a method that shortens reaction time and improves yields, highlighting the compound's relevance in organic synthesis (Cheng Chuan, 2011).

Polymer Science

Research on multicyclic poly(benzonitrile ether)s based on 1,1,1-Tris(4-hydroxyphenyl)ethane and isomeric difluorobenzonitriles contributes to polymer science by demonstrating the synthesis of polymers with unique properties, such as solubility and thermal stability (Kricheldorf et al., 2005).

Novel Compounds and Mechanistic Insights

The development of new routes to compounds like 1,1-difluoro-5-methylquasisilatrane offers insights into the reactivity of silanes and the creation of novel fluorinated compounds, which are crucial for various applications in materials science and chemistry (Soldatenko et al., 2011).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . Precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Wirkmechanismus

- dCyd kinase phosphorylates dFdC to its active nucleotide metabolites, which play a crucial role in its cytotoxicity .

- This incorporation disrupts DNA synthesis, leading to cell death and contributing to dFdC’s cytotoxic effects .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

- Information on absorption is not readily available. The volume of distribution and protein binding properties are not currently known . dFdC undergoes intracellular phosphorylation to its active forms. Details on excretion are not provided.

Eigenschaften

IUPAC Name |

2,2-difluoro-2-(3-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N.ClH/c1-7-3-2-4-8(5-7)9(10,11)6-12;/h2-5H,6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJJHSDMYCXBJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CN)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-2-(3-methylphenyl)ethan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(piperidin-3-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B1459406.png)

![1-[(3-Bromo-5-chlorophenyl)carbonyl]piperidine](/img/structure/B1459408.png)

![2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1459409.png)